Benzyl 2-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoate

Description

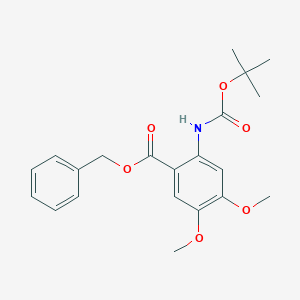

Benzyl 2-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoate is a synthetic intermediate widely used in medicinal chemistry and organic synthesis. Its structure features:

- A benzyl ester at the carboxylate position, enhancing lipophilicity.

- A tert-butoxycarbonyl (Boc)-protected amino group at the 2-position of the aromatic ring, providing stability during synthetic processes.

- Methoxy groups at the 4- and 5-positions, which influence electronic properties and steric interactions.

This compound is pivotal in peptide synthesis, where the Boc group acts as a temporary protective moiety for amines, and the benzyl ester facilitates selective deprotection . Its structural design balances reactivity and stability, making it a versatile scaffold for drug development.

Properties

IUPAC Name |

benzyl 4,5-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO6/c1-21(2,3)28-20(24)22-16-12-18(26-5)17(25-4)11-15(16)19(23)27-13-14-9-7-6-8-10-14/h6-12H,13H2,1-5H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLLKTFWZOKXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)OCC2=CC=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoate typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be added under aqueous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is advantageous due to its sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the ester or Boc-protected amine into alcohols or amines, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride is often used for the reduction of esters to alcohols.

Substitution: Trifluoroacetic acid is commonly used for the deprotection of the Boc group.

Major Products Formed

Oxidation: Oxidized derivatives of the benzoate moiety.

Reduction: Alcohols and amines.

Substitution: Deprotected amines and corresponding acids.

Scientific Research Applications

Benzyl 2-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoate has several applications in scientific research:

Chemistry: Used in peptide synthesis as a protecting group for amino acids.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in drug synthesis and development due to its protective properties.

Industry: Applied in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoate primarily involves the protection of amino groups. The Boc group is added to the amine via nucleophilic addition-elimination, forming a stable carbamate . The Boc group can be removed under acidic conditions, facilitating further chemical transformations .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Functional Comparisons

The following table highlights key structural and functional differences between the target compound and analogs:

| Compound Name | Substituents/Functional Groups | Biological Activity/Applications | Synthesis Method | Key References |

|---|---|---|---|---|

| Benzyl 2-((Boc)amino)-4,5-dimethoxybenzoate | Boc-amino, 4,5-dimethoxy, benzyl ester | Intermediate for peptide synthesis, enzyme inhibition | Boc protection via (Boc)₂O under basic conditions | |

| Methyl 2-(chromenylcarbonylamino)-4,5-dimethoxybenzoate | Chromenyl amide, methyl ester, 4,5-dimethoxy | Enzyme inhibition (e.g., kinase targets), antimicrobial | Chromenyl moiety cyclization + amide coupling | |

| Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | Free amino, bis(2-methoxyethoxy), ethyl ester | Improved solubility, potential CNS drug candidates | Etherification of hydroxy groups | |

| Methyl 2-[(4-butylphenyl)sulfonylamino]-4,5-dimethoxybenzoate | Sulfonamide, 4-butylphenyl, methyl ester | Enzyme inhibition via sulfonamide-protein interactions | Sulfonylation with 4-butylbenzenesulfonyl chloride | |

| Ethyl 2-(4-methoxybenzamido)-benzothiophene carboxylate | Benzothiophene core, 4-methoxybenzamide, ethyl ester | Anticancer, antimicrobial | Heterocyclic ring formation + acylation |

Key Observations:

Amino Group Protection: The Boc group in the target compound offers superior stability under acidic conditions compared to the free amino group in Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, which may require additional protection steps .

Ester Effects : The benzyl ester enhances lipophilicity, favoring membrane permeability, whereas methyl/ethyl esters (e.g., in ) improve solubility in polar solvents.

Bioactivity Drivers: The chromenyl amide in enables π-π stacking with enzyme active sites, enhancing kinase inhibition. The sulfonamide in forms hydrogen bonds with catalytic residues (e.g., in carbonic anhydrases), a mechanism distinct from the Boc-amino group’s role.

Biological Activity

Benzyl 2-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

- Molecular Formula : C16H23NO5

- Molecular Weight : 309.36 g/mol

- CAS Number : Not specifically mentioned in the search results but closely related compounds have CAS numbers that can be referenced for further studies.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Research suggests that compounds with similar structures can act as inhibitors or modulators of key enzymatic pathways. For instance, certain benzyl derivatives have been shown to influence cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of prodrugs .

Anticancer Properties

Several studies have investigated the anticancer potential of benzyl derivatives. For example, a related compound was tested against human epidermoid carcinoma cell lines (KB-31 and KB-8511), showing varying levels of cytotoxicity with IC50 values greater than 2.815 μM for KB-31 and 2.496 μM for KB-8511 . Such findings indicate that structural modifications can significantly alter the efficacy of these compounds against cancer cells.

Enzyme Inhibition

Benzyl derivatives are often evaluated for their ability to inhibit specific enzymes. For instance, the inhibition of cytochrome P450 enzymes has been documented, suggesting a potential role in modulating drug interactions and metabolism .

Case Studies

-

Study on Cytochrome P450 Interaction :

- Objective : To evaluate the interaction between benzyl derivatives and cytochrome P450.

- Method : In vitro assays measuring enzyme activity post-treatment with various concentrations of the compound.

- Results : Significant alterations in enzyme activity were observed, indicating potential for drug-drug interactions.

-

Anticancer Activity Assessment :

- Objective : To determine the cytotoxic effects of this compound on cancer cell lines.

- Method : MTT assay was used to assess cell viability after treatment.

- Results : The compound exhibited dose-dependent cytotoxicity, warranting further investigation into its mechanism of action.

Data Table

| Compound Name | CAS Number | IC50 (μM) | Target Enzyme | Biological Activity |

|---|---|---|---|---|

| This compound | TBD | >2.815 (KB-31), 2.496 (KB-8511) | Cytochrome P450 | Anticancer |

| Related Compound A | 72468-46-3 | TBD | TBD | TBD |

| Related Compound B | 105183-60-6 | TBD | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.